molecular formula C13H26O2Si B2545809 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde CAS No. 2095409-48-4

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

Cat. No.: B2545809
CAS No.: 2095409-48-4
M. Wt: 242.434
InChI Key: QSEQUFHRHDHVDY-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclopentylacetaldehyde core. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde typically involves the protection of the hydroxyl group of cyclopentylacetaldehyde with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: TBAF, acetic acid/water mixture

Major Products

    Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetic acid

    Reduction: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylethanol

    Substitution: Cyclopentylacetaldehyde

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality during reactions, allowing selective transformations at the aldehyde site. The compound can participate in nucleophilic addition reactions, forming various intermediates that can be further manipulated to yield desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEQUFHRHDHVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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